molecular formula C18H17BrN2O2 B2806064 methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate CAS No. 313242-00-1

methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

Cat. No. B2806064
CAS RN: 313242-00-1
M. Wt: 373.25
InChI Key: ZWSKQYINLNUCMK-UHFFFAOYSA-N
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Description

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. BMQ belongs to the quinazoline family and has a unique molecular structure that makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in cancer cell growth and inflammation. methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been reported to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has several advantages for lab experiments, including its high potency and selectivity for cancer cells. Additionally, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has good solubility in both water and organic solvents, which makes it easy to work with in experiments. However, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate also has some limitations, including its low stability in solution and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for research on methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate. One potential avenue is to further investigate its mechanism of action and identify the specific cellular pathways that it targets. Additionally, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate could be further optimized for its pharmacological properties, such as its potency and selectivity for cancer cells. Another potential direction is to explore the use of methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in combination with other drugs or therapies to enhance its effectiveness. Finally, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate could be further evaluated for its potential use in clinical trials for cancer or inflammatory diseases.

Synthesis Methods

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate can be synthesized through a multi-step process involving the condensation of 2-amino-4-bromo-6-methylphenol with ethyl 2-bromoacetate, followed by a cyclization reaction with phenyl isocyanate. The resulting product is then subjected to a methylation reaction with methyl iodide to yield methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate. The overall yield of this synthesis method is around 40-50%.

Scientific Research Applications

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial effects. methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been shown to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has also been reported to have anti-viral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

methyl 2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKQYINLNUCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

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